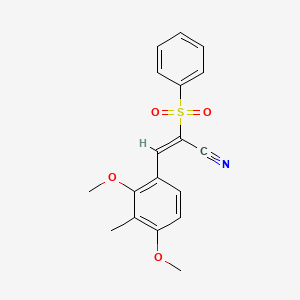
N-(2-cyanophenyl)-3-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-3-ethoxybenzamide, also known as N-(2-cyanophenyl) benzamide (NCPB), is a chemical compound that has been extensively studied for its potential use in scientific research. NCPB is a potent inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE), which plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, such as cAMP and cGMP.
作用机制
NCPB acts as a competitive inhibitor of PDE, binding to the catalytic site of the enzyme and preventing the hydrolysis of cyclic nucleotides. By inhibiting PDE, NCPB increases intracellular levels of cyclic nucleotides, which can activate a variety of downstream signaling pathways. For example, cAMP activates protein kinase A (PKA), which can phosphorylate a variety of cellular targets, including ion channels, enzymes, and transcription factors.
Biochemical and Physiological Effects
The biochemical and physiological effects of NCPB are largely dependent on the specific cell type and signaling pathway being studied. In general, NCPB has been shown to have vasodilatory effects on smooth muscle cells, which can lead to decreased blood pressure. NCPB has also been shown to inhibit platelet aggregation, which can have antithrombotic effects. In addition, NCPB has been shown to have anti-inflammatory effects in various models, suggesting that it may have potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One advantage of using NCPB in lab experiments is its potency as a PDE inhibitor. NCPB has been shown to have a high affinity for PDE, making it an effective tool for studying the role of PDE in various cellular processes. However, one limitation of using NCPB is its potential for off-target effects. NCPB has been shown to inhibit other enzymes, such as phospholipase A2 and cyclooxygenase, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on NCPB. One area of interest is the development of more selective PDE inhibitors that target specific isoforms of the enzyme. This could lead to the development of more effective therapies for various diseases, such as heart failure and pulmonary hypertension. Another area of interest is the development of NCPB analogs that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is interest in studying the potential use of NCPB as an anti-cancer agent, either alone or in combination with other therapies.
合成方法
NCPB can be synthesized using a variety of methods, including the reaction of 2-cyanophenyl isocyanate with 3-ethoxyaniline in the presence of a base. The resulting product is then purified by recrystallization or column chromatography. Other methods include the reaction of 2-cyanophenyl isocyanate with 3-ethoxybenzoic acid or the reaction of 2-cyanophenyl chloride with 3-ethoxyaniline in the presence of a base.
科学研究应用
NCPB has been used extensively in scientific research as a tool to study the role of PDE in various physiological and pathological processes. PDE inhibitors, including NCPB, have been shown to increase intracellular levels of cyclic nucleotides, which can have a variety of effects on cellular function. For example, NCPB has been used to study the role of PDE in smooth muscle relaxation, platelet aggregation, and inflammation. NCPB has also been shown to have anti-tumor effects in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic.
属性
IUPAC Name |
N-(2-cyanophenyl)-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-14-8-5-7-12(10-14)16(19)18-15-9-4-3-6-13(15)11-17/h3-10H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBRPVIYHWPZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)

![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)

![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)